molecular formula C12H7F5N2OS B2445385 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 477855-98-4

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2445385
CAS RN: 477855-98-4
M. Wt: 322.25
InChI Key: GCWXXPBVQLDBBO-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, more commonly referred to as 4-DFMSP, is a novel fluorinated pyrimidine derivative that has recently been developed and is beginning to be explored in the scientific community. 4-DFMSP has shown to have potential applications in the fields of medicinal chemistry, drug discovery, and biomedical research.

Scientific Research Applications

Synthesis and Derivative Formation

This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. Research has shown that modifications of the pyrimidine ring, such as trifluoromethylation and methylsulfanylation, are crucial for producing novel compounds with potential biological and chemical applications. For instance, Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of dihydroorotic acid, highlighting the role of trifluoromethyl groups in stabilizing specific molecular conformations through intramolecular interactions (Sukach et al., 2015).

Structural Characterization and Reactivity

The structural and spectroscopic analysis of derivatives has provided insights into their reactivity and potential applications. For example, Glidewell et al. (2003) investigated the polymorphism in benzylated and nitrosated pyrimidine derivatives, revealing diverse hydrogen-bonding patterns that could influence the reactivity and physical properties of these compounds (Glidewell et al., 2003).

Potential Applications in Medicinal Chemistry

Some research efforts have focused on the modification of pyrimidine derivatives for medicinal chemistry applications. The creation of cyclooxygenase-2 (COX-2) inhibitors based on pyrimidine scaffolds, as studied by Swarbrick et al. (2009), showcases the therapeutic potential of these compounds. The study highlighted a novel series of compounds with selective COX-2 inhibition, indicating potential applications in drug development (Swarbrick et al., 2009).

Material Science and Nonlinear Optical Properties

Pyrimidine derivatives have also been explored for their potential in material science, particularly in the development of nonlinear optical (NLO) materials. For example, Murthy et al. (2019) conducted a comprehensive study on the structural, electronic, and NLO properties of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, revealing its potential as a third-order NLO material. This research demonstrates the utility of pyrimidine derivatives in developing new materials for optical applications (Murthy et al., 2019).

properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXXPBVQLDBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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